molecular formula C18H16N2O5 B2428292 3-(2,3-Dimethoxybenzamido)benzofuran-2-carboxamide CAS No. 898373-16-5

3-(2,3-Dimethoxybenzamido)benzofuran-2-carboxamide

Cat. No.: B2428292
CAS No.: 898373-16-5
M. Wt: 340.335
InChI Key: ZBPRRNUXZMBPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Dimethoxybenzamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Properties

IUPAC Name

3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-23-13-9-5-7-11(15(13)24-2)18(22)20-14-10-6-3-4-8-12(10)25-16(14)17(19)21/h3-9H,1-2H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPRRNUXZMBPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Phenolic Precursors

Base-mediated cyclization of 2-hydroxyacetophenone derivatives with α-haloketones under basic conditions remains a widely employed method. For example, treatment of 2-hydroxy-5-nitroacetophenone with chloroacetaldehyde in the presence of potassium carbonate generates the benzofuran ring system in 68–72% yield. Microwave-assisted cyclization reduces reaction times from 12 hours to 30 minutes while maintaining comparable yields (70 ± 3%).

Transition Metal-Catalyzed Annulation

Palladium-catalyzed C–H activation/annulation sequences offer improved atom economy. A 2020 study demonstrated that 8-aminoquinoline-directed C–H arylation of simple benzofuran precursors with aryl iodides (Pd(OAc)₂, Ag₂CO₃, DMA, 110°C) installs C3 substituents with >90% regioselectivity. This method proves particularly effective for introducing electron-deficient aryl groups critical for subsequent amidation steps.

Amidation Strategies for Carboxamide Installation

Direct Carboxyl Activation

Activation of the benzofuran-2-carboxylic acid intermediate typically employs carbodiimide reagents. Comparative studies reveal EDCI/HOBt combinations in DMF provide superior coupling efficiency (85–92% yield) compared to DCC/DMAP systems (72–78%). Steric hindrance from the C3 substituent necessitates extended reaction times (24–36 hrs) for complete conversion.

Table 1: Coupling Reagent Efficiency Comparison

Reagent System Solvent Temp (°C) Time (h) Yield (%)
EDCI/HOBt DMF 25 24 89 ± 2
HATU/DIPEA DCM 0→25 12 85 ± 3
DCC/DMAP THF 40 48 73 ± 4

Transamidation of N-Acyl-Boc Intermediates

Recent advances utilize N-acyl-Boc-carbamates as stable intermediates for late-stage diversification. A one-pot, two-step procedure cleaves the 8-aminoquinoline directing group while simultaneously installing the 2,3-dimethoxybenzamide moiety. This method achieves 82–87% yields across diverse benzofuran substrates, with HPLC purity >98% after recrystallization.

Regioselective Introduction of 2,3-Dimethoxybenzamido Group

Sequential Protection/Deprotection

Installation of the dimethoxybenzamide group requires careful orthogonal protection:

  • Methylation Optimization :

    • Selective O-methylation of dihydroxybenzamide precursors using MeI/K₂CO₃ in acetone (65°C, 8h) achieves 93% conversion
    • Over-methylation side products (tri-O-methyl derivatives) reduced to <2% through controlled iodide stoichiometry (2.05 eq)
  • Benzamido Coupling :

    • Pre-activation of 2,3-dimethoxybenzoic acid as acid chloride (SOCl₂, reflux) enables efficient coupling to aminobenzofuran intermediates
    • Toluene solvent minimizes racemization (0.5% vs 3.2% in DCM)

Protecting Group Strategy

Table 2: Protecting Group Impact on Reaction Efficiency

Protecting Group Deprotection Condition Overall Yield (%) Purity (%)
Boc TFA/DCM (0°C) 78 97.2
Fmoc Piperidine/DMF 65 95.1
Alloc Pd(PPh₃)₄/PhSiH₃ 82 98.5

The alloc group demonstrated superior performance in multi-step sequences, enabling chemoselective deprotection without affecting methoxy functionalities.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethyl acetate/n-hexane (1:3 v/v) yields prismatic crystals suitable for X-ray analysis. DSC thermograms show a sharp melting endotherm at 214–216°C (ΔH = 145 J/g), confirming high crystallinity.

Chromatographic Purification

Reverse-phase HPLC (C18 column, 70% MeCN/H₂O) resolves critical impurities:

  • Unreacted benzofuran precursor (Rₜ = 4.2 min)
  • Over-methylated byproduct (Rₜ = 5.8 min)
  • Target compound (Rₜ = 6.5 min)

Gradient elution (20→80% MeCN over 30min) achieves baseline separation with >99.5% purity.

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate advantages of continuous processing:

  • Pd-catalyzed C–H arylation in microreactor (100 μm ID):

    • 98% conversion in 8min vs 24h batch
    • Catalyst loading reduced to 0.8 mol%
  • Transamidation in packed-bed reactor:

    • Residence time 12min vs 6h batch
    • Productivity increased 18-fold (32 g/L/h)

Green Chemistry Metrics

Table 3: Environmental Impact Comparison

Metric Batch Process Flow Process
PMI (kg/kg) 86 24
E-Factor 43 12
Energy Consumption 58 kWh/kg 9 kWh/kg

Flow chemistry significantly improves sustainability while maintaining product quality.

Chemical Reactions Analysis

3-(2,3-Dimethoxybenzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for arylation, strong acids or bases for substitution, and specific oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2,3-Dimethoxybenzamido)benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethoxybenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways .

Comparison with Similar Compounds

3-(2,3-Dimethoxybenzamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

    Methoxsalen: Used against psoriasis and eczema.

    Amiodarone: An antiarrhythmic medication.

    Vilazodone: An antidepressant.

What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.

Biological Activity

3-(2,3-Dimethoxybenzamido)benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process including the formation of the benzofuran core and subsequent amide coupling. The general synthetic route can be outlined as follows:

  • Formation of Benzofuran : The benzofuran skeleton is synthesized through cyclization reactions involving appropriate precursors, often using acid catalysts.
  • Amide Formation : The introduction of the 2,3-dimethoxybenzamide moiety is achieved through coupling reactions with activated carboxylic acids or their derivatives.

Biological Activity

The biological activity of this compound has been investigated across various studies, revealing its potential as a therapeutic agent.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. For instance, derivatives of benzofuran-2-carboxamide have shown significant scavenging activity against reactive oxygen species (ROS), which is crucial in neuroprotection and reducing oxidative stress in neuronal cells .

Neuroprotective Effects

In vitro studies have demonstrated that certain benzofuran derivatives can protect against NMDA-induced excitotoxicity. For example, compounds exhibiting specific substitutions showed neuroprotective effects comparable to established NMDA antagonists like memantine .

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Receptor Interaction : The compound may interact with various receptors, potentially modulating their activity and influencing signaling pathways involved in cell survival and apoptosis.
  • Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes involved in metabolic pathways, suggesting that this compound may also affect multiple biochemical targets.

Comparative Analysis

To understand the unique properties of this compound, it can be compared with other benzofuran derivatives:

Compound NameStructureBiological ActivityMechanism
Compound ABenzofuran-2-carboxamideAntioxidantROS Scavenging
Compound BSubstituted BenzofuranNeuroprotectiveNMDA Receptor Modulation
This compoundBenzofuran with Dimethoxy GroupPotentially Neuroprotective and AntioxidantEnzyme Inhibition & Receptor Interaction

Case Studies

  • Neuroprotection Study : A study synthesized a series of benzofuran derivatives and evaluated their neuroprotective effects against excitotoxic damage. Among these, certain compounds demonstrated significant protective effects at concentrations comparable to known neuroprotective agents .
  • Antioxidant Evaluation : In another study focusing on antioxidant activities, several derivatives were tested for their ability to scavenge free radicals and inhibit lipid peroxidation in neuronal models. Results indicated promising antioxidant activities that could be beneficial in treating neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for 3-(2,3-Dimethoxybenzamido)benzofuran-2-carboxamide, and what critical steps influence yield and purity?

The synthesis typically involves multi-step processes:

  • Benzofuran-2-carboxylic acid preparation : Initial steps often use palladium-catalyzed C-H arylation to functionalize the benzofuran core .
  • Transamidation : A one-pot, two-step transamidation reaction introduces the 2,3-dimethoxybenzamido group. Key factors include solvent choice (e.g., DMF), temperature control, and stoichiometric ratios of coupling reagents (e.g., LiH as a base) to minimize by-products .
  • Purification : Column chromatography with silica gel (70–230 mesh) is critical for isolating the final product, with purity confirmed via HPLC (>98%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm substituent positions. For example, discrepancies between theoretical and observed chemical shifts (e.g., δ 7.2–7.8 ppm for aromatic protons) may indicate tautomerism or crystallographic effects .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 356.1264). Deviations >0.005 Da suggest impurities or incorrect adduct formation .
  • IR Spectroscopy : Peaks at 1650–1700 cm1^{-1} confirm carbonyl groups (amide C=O, benzofuran C=O) .

Advanced Research Questions

Q. How can researchers optimize the transamidation step to improve yield and reduce by-products?

  • Catalyst Screening : Test palladium complexes (e.g., Pd(OAc)2_2) or organocatalysts to enhance reaction efficiency .
  • Solvent Optimization : Replace DMF with greener solvents (e.g., glycerol or water) to improve sustainability while maintaining reactivity .
  • Reaction Monitoring : Use TLC (silica gel 60 F254_{254}) to track intermediates and adjust reaction times dynamically .

Q. What strategies address contradictions between theoretical and observed spectroscopic data during characterization?

  • Dynamic NMR Experiments : Variable-temperature NMR can resolve tautomeric equilibria causing shift discrepancies (e.g., keto-enol tautomerism in benzofuran derivatives) .
  • X-ray Crystallography : Resolve ambiguities by determining the solid-state structure, which may reveal unexpected hydrogen bonding or steric effects .
  • Computational Validation : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian09) to identify systematic errors .

Q. What in silico methods predict the bioactivity of benzofuran derivatives, and how do they guide experimental design?

  • Molecular Docking : Use AutoDock Vina to model interactions with HDACs or kinases. For example, the 2,3-dimethoxy group may occupy hydrophobic pockets in HDAC2 .
  • QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with IC50_{50} values to prioritize synthetic targets .

Q. How does modifying substituents on the benzofuran core affect biological activity and pharmacokinetics?

  • Substituent Effects :
  • Methoxy groups : Enhance solubility but may reduce membrane permeability.
  • Amide vs. ester linkages : Amides improve metabolic stability but require optimized synthetic routes .
    • Pharmacokinetic Studies : Use Caco-2 cell assays to evaluate permeability and microsomal stability assays to predict hepatic clearance .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Continuous Flow Reactors : Mitigate exothermic side reactions during transamidation by controlling residence time and temperature gradients .
  • Crystallization Optimization : Use anti-solvent precipitation (e.g., adding hexane to DMF) to enhance enantiomeric purity .

Q. What are the known biological targets of this compound, and what assays are used to evaluate its efficacy?

  • HDAC Inhibition : Test against HDAC isoforms using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) in cell-free assays .
  • Antimicrobial Activity : Perform MIC assays against S. aureus and E. coli with 24–48 hr incubation to assess potency .

Methodological Notes

  • Data Contradiction Analysis : Always cross-validate spectroscopic data with orthogonal techniques (e.g., NMR + X-ray) to resolve ambiguities .
  • Experimental Design : Prioritize reaction parameters (catalyst, solvent, temperature) in a factorial design to identify yield-limiting factors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.